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molecular formula C14H13ClN4O B8671978 2-((2-Amino-5-((4-chlorophenyl)ethynyl)pyrimidin-4-yl)amino)ethanol CAS No. 393857-13-1

2-((2-Amino-5-((4-chlorophenyl)ethynyl)pyrimidin-4-yl)amino)ethanol

Cat. No. B8671978
M. Wt: 288.73 g/mol
InChI Key: FKDNTCYPJSQTAD-UHFFFAOYSA-N
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Patent
US07205297B2

Procedure details

A mixture of 0.7 g of 4-chloro-5-(4-chlorophenylethynyl)-2-diisopropylaminomethyleneamino-pyrimidine, 20 mL ethanol and 0.6 mL ethanolamine was refluxed for 18 hours. The green solution was evaporated in vacuo and triturated with water. The insoluble yellow residue was recrystallized by dissolving in 35 mL hot methanol, concentrating to 10 mL and chilling. The pale yellow powdery precipitate was filtered and dried to yield 0.34 g of 2-amino-5-(4-chlorophenylethynyl)-4-(2-hyroxyethylamino)pyrimidine, m.p. 197–200° C.
Name
4-chloro-5-(4-chlorophenylethynyl)-2-diisopropylaminomethyleneamino-pyrimidine
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]#[C:9][C:10]2[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=2)=[CH:6][N:5]=[C:4]([N:17]=CN(C(C)C)C(C)C)[N:3]=1.[CH2:26]([CH2:28][NH2:29])[OH:27]>C(O)C>[NH2:17][C:4]1[N:3]=[C:2]([NH:29][CH2:28][CH2:26][OH:27])[C:7]([C:8]#[C:9][C:10]2[CH:11]=[CH:12][C:13]([Cl:16])=[CH:14][CH:15]=2)=[CH:6][N:5]=1

Inputs

Step One
Name
4-chloro-5-(4-chlorophenylethynyl)-2-diisopropylaminomethyleneamino-pyrimidine
Quantity
0.7 g
Type
reactant
Smiles
ClC1=NC(=NC=C1C#CC1=CC=C(C=C1)Cl)N=CN(C(C)C)C(C)C
Name
Quantity
0.6 mL
Type
reactant
Smiles
C(O)CN
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The green solution was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
triturated with water
CUSTOM
Type
CUSTOM
Details
The insoluble yellow residue was recrystallized
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving in 35 mL hot methanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrating to 10 mL
TEMPERATURE
Type
TEMPERATURE
Details
chilling
FILTRATION
Type
FILTRATION
Details
The pale yellow powdery precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C(=N1)NCCO)C#CC1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.34 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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